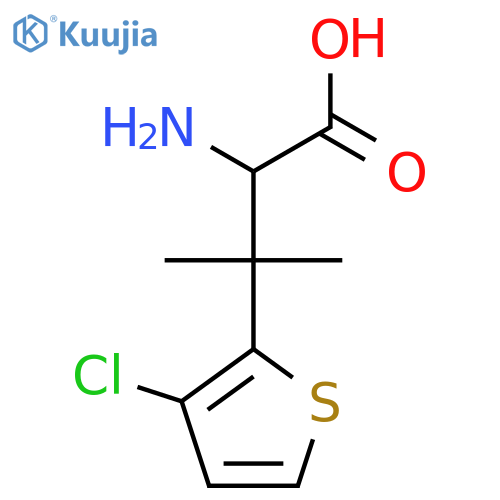

Cas no 2228081-72-7 (2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid)

2228081-72-7 structure

商品名:2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid

2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid

- 2228081-72-7

- EN300-1977458

-

- インチ: 1S/C9H12ClNO2S/c1-9(2,6(11)8(12)13)7-5(10)3-4-14-7/h3-4,6H,11H2,1-2H3,(H,12,13)

- InChIKey: CXKQUUXSAWWNFQ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CSC=1C(C)(C)C(C(=O)O)N

計算された属性

- せいみつぶんしりょう: 233.0277275g/mol

- どういたいしつりょう: 233.0277275g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 91.6Ų

- 疎水性パラメータ計算基準値(XlogP): -0.2

2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1977458-1g |

2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid |

2228081-72-7 | 1g |

$1801.0 | 2023-09-16 | ||

| Enamine | EN300-1977458-2.5g |

2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid |

2228081-72-7 | 2.5g |

$3530.0 | 2023-09-16 | ||

| Enamine | EN300-1977458-0.25g |

2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid |

2228081-72-7 | 0.25g |

$1657.0 | 2023-09-16 | ||

| Enamine | EN300-1977458-0.1g |

2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid |

2228081-72-7 | 0.1g |

$1585.0 | 2023-09-16 | ||

| Enamine | EN300-1977458-0.5g |

2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid |

2228081-72-7 | 0.5g |

$1728.0 | 2023-09-16 | ||

| Enamine | EN300-1977458-10.0g |

2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid |

2228081-72-7 | 10g |

$7742.0 | 2023-05-31 | ||

| Enamine | EN300-1977458-10g |

2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid |

2228081-72-7 | 10g |

$7742.0 | 2023-09-16 | ||

| Enamine | EN300-1977458-0.05g |

2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid |

2228081-72-7 | 0.05g |

$1513.0 | 2023-09-16 | ||

| Enamine | EN300-1977458-5.0g |

2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid |

2228081-72-7 | 5g |

$5221.0 | 2023-05-31 | ||

| Enamine | EN300-1977458-1.0g |

2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid |

2228081-72-7 | 1g |

$1801.0 | 2023-05-31 |

2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid 関連文献

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

4. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

2228081-72-7 (2-amino-3-(3-chlorothiophen-2-yl)-3-methylbutanoic acid) 関連製品

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 68551-17-7(Isoalkanes, C10-13)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬